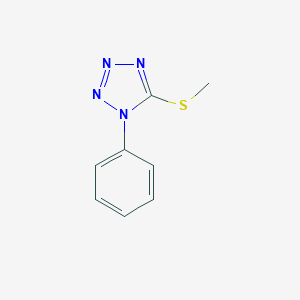

5-(Methylthio)-1-phenyl-1H-tetrazole

説明

5-(Methylthio)-1-phenyl-1H-tetrazole: is a heterocyclic compound featuring a tetrazole ring substituted with a phenyl group and a methylthio group

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Methylthio)-1-phenyl-1H-tetrazole typically involves the reaction of phenylhydrazine with carbon disulfide and sodium azide. The reaction proceeds through the formation of intermediate compounds, which then cyclize to form the tetrazole ring. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide and may require heating to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound.

化学反応の分析

Types of Reactions:

Oxidation: 5-(Methylthio)-1-phenyl-1H-tetrazole can undergo oxidation reactions, where the methylthio group is oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form derivatives with altered electronic properties.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the tetrazole ring, leading to various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced tetrazole derivatives.

Substitution: Various substituted phenyl and tetrazole derivatives.

科学的研究の応用

Synthesis of 5-(Methylthio)-1-phenyl-1H-tetrazole

The synthesis of this compound typically involves the reaction of nitriles with sodium azide in the presence of various catalysts. Recent advancements have focused on microwave-assisted synthesis methods which enhance yield and reduce reaction time. For instance, using scandium triflate as a catalyst under microwave irradiation has yielded high efficiencies (up to 99%) in short reaction times .

Table 1: Synthesis Conditions and Yields

| Catalyst | Reaction Time | Yield (%) |

|---|---|---|

| Scandium triflate | 1 hour | 99 |

| Bismuth chloride | 1 hour | 95 |

| Cu(II) immobilized on silica | 12 hours | 96 |

Biological Activities

This compound exhibits significant biological activities, particularly in antimicrobial and antiviral domains. Case studies have demonstrated its effectiveness against various bacterial strains and viruses.

Antimicrobial Activity

Research has indicated that derivatives of tetrazoles, including this compound, show promising antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. In vitro studies reported minimum inhibitory concentration (MIC) values comparable to established antibiotics, suggesting potential therapeutic applications in treating infections .

Antiviral Activity

In studies focusing on antiviral properties, tetrazole derivatives have been shown to inhibit viral replication effectively. For example, compounds similar to this compound were found to inhibit Herpes Simplex Virus replication and DNA polymerase activity . This positions them as candidates for further development in antiviral therapies.

Material Science Applications

Beyond biological applications, tetrazoles are being explored for their utility in material science. The compound's ability to form stable complexes with metal ions makes it suitable for use in sensors and catalysts.

Table 2: Material Science Applications

| Application | Description |

|---|---|

| Metal Complex Formation | Stabilization of metal ions for catalysis |

| Sensor Development | Detection of specific analytes through complexation |

| Photochemical Applications | Use in photoinitiators for polymerization processes |

Antibacterial Screening

A study evaluating various substituted tetrazoles found that those with a methylthio group exhibited enhanced antibacterial properties compared to their unsubstituted counterparts. The structure-activity relationship indicated that modifications at the phenyl ring significantly influenced antimicrobial potency .

Antiviral Efficacy

Another investigation into the antiviral effects of tetrazoles revealed that certain derivatives could inhibit the replication of RNA viruses effectively. The mechanism involved interference with viral polymerases, highlighting the potential of these compounds as antiviral agents .

作用機序

The mechanism of action of 5-(Methylthio)-1-phenyl-1H-tetrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis.

類似化合物との比較

5-Phenyl-1H-tetrazole: Lacks the methylthio group, resulting in different reactivity and biological activity.

5-(Methylthio)-1H-tetrazole: Lacks the phenyl group, affecting its stability and applications.

1-Phenyl-1H-tetrazole: Lacks the methylthio group, leading to different chemical properties.

Uniqueness: 5-(Methylthio)-1-phenyl-1H-tetrazole is unique due to the presence of both the phenyl and methylthio groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.

生物活性

5-(Methylthio)-1-phenyl-1H-tetrazole is a member of the tetrazole family, recognized for its unique chemical structure and potential biological activities. Its molecular formula is C₈H₈N₄S, and it features a methylthio group at the fifth position and a phenyl group at the first position of the tetrazole ring. This compound has garnered attention for its applications in various fields, particularly in corrosion inhibition and potential medicinal properties.

Synthesis

The compound can be synthesized through several methods, including:

- Reaction of 5-amino-1-phenyl-1H-tetrazole with methanethiosulfonyl chloride followed by hydrolysis.

- Microwave-assisted synthesis techniques that enhance yield and efficiency .

Antimicrobial Properties

Research indicates that tetrazole derivatives, including this compound, may possess antimicrobial properties. A study highlighted that various substituted 1H-tetrazoles exhibited significant antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus . Although specific data on this compound's antimicrobial efficacy is limited, its structural similarities to other active tetrazoles suggest potential in this area.

Cytotoxicity

In vitro studies have shown that tetrazole derivatives can exhibit cytotoxic effects against cancer cell lines. For instance, compounds similar to this compound were evaluated against HepG2 (liver), MCF-7 (breast), and HeLa (cervical) cancer cell lines. The results indicated varying degrees of cytotoxicity, with some derivatives demonstrating significant activity compared to standard chemotherapeutic agents like fluorouracil .

Corrosion Inhibition

One notable application of this compound is its effectiveness as a corrosion inhibitor for aluminum in acidic environments. Studies have shown that it forms a protective film on aluminum surfaces, significantly reducing corrosion rates in solutions such as 1M hydrochloric acid (HCl). This property has implications for industrial applications where metal protection is crucial.

Structure-Activity Relationships

The biological activity of tetrazoles often depends on their substituents. For example, modifications at the fifth position can influence both antimicrobial and anticancer activities. The presence of the methylthio group in this compound may enhance its reactivity and biological efficacy compared to other tetrazoles lacking this group .

Case Studies

Several case studies have explored the biological activities of tetrazole derivatives:

特性

IUPAC Name |

5-methylsulfanyl-1-phenyltetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4S/c1-13-8-9-10-11-12(8)7-5-3-2-4-6-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPXUSEGLHQMSIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NN=NN1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50301216 | |

| Record name | 5-(Methylsulfanyl)-1-phenyl-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50301216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1455-92-1 | |

| Record name | NSC141853 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141853 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(Methylsulfanyl)-1-phenyl-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50301216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。